Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate
Overview
Description
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a chemical compound with the molecular formula C16H14N2O2 . It is a member of the pyrazolopyridines, which are purine analogues . These compounds have attracted wide pharmaceutical interest due to their various biological and pharmacological properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . A similar method may be applicable for the synthesis of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines, which are structurally similar to Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate, are bicyclic heterocyclic compounds. They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a series of chemical reactions starting with precursors such as 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile . The exact chemical reactions involved in the synthesis of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate would depend on the specific synthesis method used .Physical And Chemical Properties Analysis
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate has a molecular weight of 266.3 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate plays a significant role in the synthesis of various heterocyclic compounds. It has been used to synthesize peri-fused indolizines and azaindolizines via intramolecular 1,3-dipolar cycloaddition, leading to tricyclic derivatives containing different sized lactone rings (Miki, Uragi, Takemura, & Ikeda, 1985).
Pharmaceutical Research
In pharmaceutical research, derivatives of ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate have been synthesized and evaluated as potential antagonists for corticotropin-releasing factor receptors (Wilcoxen, Huang, Mccarthy, Grigoriadis, & Chen, 2003). These compounds have been found to have significant binding affinity, making them a focus in the development of new drugs.
Process Development in Organic Chemistry
This chemical also contributes to process development in organic chemistry. For example, it was involved in the development of a novel adenosine A1 receptor antagonist, FK453. The process involved scaling up reactions like Horner−Emmons reaction and 1,3-dipolar cycloaddition, demonstrating its utility in large-scale organic synthesis (Zanka, Uematsu, Morinaga, Yasuda, & Yamazaki, 1999).
Cancer Research
In cancer research, derivatives of ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate have been synthesized and found to selectively inhibit the growth of lung cancer cells. These compounds induced apoptosis in cells containing a mutated p53 gene, showing potential as a therapeutic agent (Lv, Kong, Ming, Jin, Miao, & Zhao, 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with mitogen-activated protein kinase 1 , which plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
It is likely that it interacts with its target in a manner similar to related compounds, leading to changes in the activity of the target protein .
Biochemical Pathways
Given its potential interaction with mitogen-activated protein kinase 1 , it may influence pathways related to cell growth, differentiation, and survival.
Result of Action
Based on its potential interaction with mitogen-activated protein kinase 1 , it may influence cellular processes such as growth and differentiation.
properties
IUPAC Name |
ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-13-10-6-7-11-18(13)17-15(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEVWDFYUKSMGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512047 | |
Record name | Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate | |
CAS RN |
51065-76-0 | |
Record name | Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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